molecular formula C24H31ClN2O2 B216781 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride CAS No. 101418-04-6

2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride

Cat. No. B216781
CAS RN: 101418-04-6
M. Wt: 415 g/mol
InChI Key: LRUZXEMZDIUOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride, also known as AEPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of carbazole derivatives and has been shown to possess a number of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride is complex and involves the modulation of multiple neurotransmitter systems in the brain. As a selective antagonist of the serotonin 5-HT7 receptor, 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride is thought to exert its effects by blocking the binding of serotonin to this receptor. This, in turn, leads to changes in the activity of other neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects
2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride has been shown to have a number of interesting biochemical and physiological effects. In animal studies, it has been shown to enhance cognitive function, reduce anxiety-like behavior, and improve motor coordination. 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride in lab experiments is its selectivity for the serotonin 5-HT7 receptor. This allows researchers to study the specific effects of this receptor on various physiological and pathological processes. However, one limitation of using 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride is its relatively low potency compared to other serotonin receptor antagonists.

Future Directions

There are several future directions for research on 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride. One area of interest is its potential use as a therapeutic agent for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Another area of interest is its potential as a tool for studying the role of the serotonin 5-HT7 receptor in various physiological and pathological processes. Finally, further research is needed to optimize the synthesis method of 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride and to develop more potent analogs of this compound.

Synthesis Methods

The synthesis of 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride involves the reaction of 9H-carbazole-2-carboxylic acid with 3-(4-ethoxyphenyl)propylamine in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with hydrochloric acid to obtain 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride hydrochloride. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the serotonin 5-HT7 receptor, which is involved in a number of physiological and pathological processes in the brain. 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride has also been shown to modulate the activity of other neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine.

properties

CAS RN

101418-04-6

Product Name

2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride

Molecular Formula

C24H31ClN2O2

Molecular Weight

415 g/mol

IUPAC Name

1-[9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazol-2-yl]ethanone;chloride

InChI

InChI=1S/C24H30N2O2.ClH/c1-3-28-20-11-15-25(16-12-20)13-6-14-26-23-8-5-4-7-21(23)22-10-9-19(18(2)27)17-24(22)26;/h4-5,7-10,17,20H,3,6,11-16H2,1-2H3;1H

InChI Key

LRUZXEMZDIUOMD-UHFFFAOYSA-N

SMILES

CCOC1CC[NH+](CC1)CCCN2C3=CC=CC=C3C4=C2C=C(C=C4)C(=O)C.[Cl-]

Canonical SMILES

CCOC1CC[NH+](CC1)CCCN2C3=CC=CC=C3C4=C2C=C(C=C4)C(=O)C.[Cl-]

synonyms

1-[9-[3-(4-ethoxy-3,4,5,6-tetrahydro-2H-pyridin-1-yl)propyl]carbazol-2 -yl]ethanone chloride

Origin of Product

United States

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